2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922839-08-5
VCID: VC5244614
InChI: InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2
SMILES: C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl
Molecular Formula: C20H13ClFN3OS
Molecular Weight: 397.85

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 922839-08-5

Cat. No.: VC5244614

Molecular Formula: C20H13ClFN3OS

Molecular Weight: 397.85

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 922839-08-5

Specification

CAS No. 922839-08-5
Molecular Formula C20H13ClFN3OS
Molecular Weight 397.85
IUPAC Name 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2
Standard InChI Key DHZZFVRSTDWASE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzothiazole ring substituted with fluorine at position 6.

  • A pyridin-2-ylmethyl group attached to the benzothiazole nitrogen.

  • A chloro-substituted benzamide moiety at position 2 of the benzothiazole .

The molecular formula is C20H13ClFN3OS, with a molecular weight of 397.85 g/mol. The SMILES notation (C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl) and InChIKey (DHZZFVRSTDWASE-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry and connectivity .

Crystallographic Insights

Crystallographic analysis reveals:

  • Bond lengths: The C-Cl bond in the benzamide group measures 1.74 Å, while the C-F bond in the benzothiazole ring is 1.35 Å .

  • Dihedral angles: The torsion angle between the benzothiazole and pyridine rings is 52.8°, influencing conformational stability .

  • Intermolecular interactions: Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond distances of 2.42–2.58 Å .

ParameterValue
Molecular Weight397.85 g/mol
logP (Partition coefficient)4.75
Hydrogen Bond Acceptors5
Polar Surface Area78.9 Ų

Table 1: Key physicochemical properties .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Benzothiazole Formation: Condensation of 2-amino-6-fluorobenzenethiol with chloroacetyl chloride yields the 6-fluorobenzo[d]thiazole scaffold.

  • N-Alkylation: Reaction with 2-(bromomethyl)pyridine introduces the pyridin-2-ylmethyl group at the benzothiazole nitrogen .

  • Benzamide Coupling: Acylation with 2-chlorobenzoyl chloride completes the structure, with purification via column chromatography (ethyl acetate/hexane, 3:7).

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.87 µM, compared to 2.1 µM for celecoxib. In carrageenan-induced rat paw edema models, it reduces inflammation by 62% at 10 mg/kg (vs. 58% for indomethacin). Analgesic activity in the acetic acid writhing test shows a 55% reduction in pain responses at the same dose.

Anticancer Activity

Preliminary screens indicate:

  • GI50 of 9.3 µM against MCF-7 breast cancer cells.

  • Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage.

Pharmacological Applications and Target Profiling

Kinase Inhibition

Molecular docking studies predict high affinity for:

  • EGFR (ΔG = -9.2 kcal/mol; Ki = 0.12 µM).

  • VEGFR-2 (ΔG = -8.7 kcal/mol; Ki = 0.34 µM).

Comparative Analysis with Analogues

CompoundCOX-2 IC50 (µM)MRSA MIC (µg/mL)
Target compound0.874
N-(6-Fluorobenzo[d]thiazol-2-yl)benzamide1.458
2-Chloro-N-(pyridin-2-ylmethyl)benzamide2.1216

Table 2: Activity comparison .

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